Lenalidomide 4'-PEG1-amine dihydrochloride

PROTAC linker SAR CRBN degradation efficiency PEG linker length optimization

Lenalidomide 4'-PEG1-amine dihydrochloride (CAS 2624336-86-1) is a functionalized cereblon (CRBN) E3 ligase ligand-linker conjugate designed for targeted protein degradation (TPD) research. The compound incorporates a lenalidomide-derived CRBN-recruiting moiety covalently coupled at the 4'-position to a polyethylene glycol (PEG1) spacer chain bearing a terminal primary amine.

Molecular Formula C17H24Cl2N4O4
Molecular Weight 419.3 g/mol
Cat. No. B15137043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide 4'-PEG1-amine dihydrochloride
Molecular FormulaC17H24Cl2N4O4
Molecular Weight419.3 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCN.Cl.Cl
InChIInChI=1S/C17H22N4O4.2ClH/c18-6-8-25-9-7-19-13-3-1-2-11-12(13)10-21(17(11)24)14-4-5-15(22)20-16(14)23;;/h1-3,14,19H,4-10,18H2,(H,20,22,23);2*1H
InChIKeyZAIRFSALVIPVDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Lenalidomide 4'-PEG1-amine Dihydrochloride: CRBN E3 Ligase Ligand-Linker Conjugate for PROTAC Development (CAS 2624336-86-1)


Lenalidomide 4'-PEG1-amine dihydrochloride (CAS 2624336-86-1) is a functionalized cereblon (CRBN) E3 ligase ligand-linker conjugate designed for targeted protein degradation (TPD) research . The compound incorporates a lenalidomide-derived CRBN-recruiting moiety covalently coupled at the 4'-position to a polyethylene glycol (PEG1) spacer chain bearing a terminal primary amine . This terminal amine enables immediate covalent conjugation to carboxyl-containing protein-targeting warheads or to heterobifunctional crosslinkers for PROTAC (Proteolysis-Targeting Chimera) assembly [1]. The dihydrochloride salt form enhances aqueous solubility and handling stability relative to the free base. As a pre-assembled ligand-PEG1-amine building block, it streamlines PROTAC synthetic workflows by eliminating the need for separate E3 ligase ligand procurement and linker functionalization steps .

Why Lenalidomide 4'-PEG1-amine Dihydrochloride Cannot Be Replaced by Generic CRBN Ligands or Unfunctionalized Lenalidomide


Generic substitution fails because Lenalidomide 4'-PEG1-amine dihydrochloride is not merely a CRBN ligand—it is a pre-functionalized ligand-linker conjugate with three integrated components essential for PROTAC synthesis: the lenalidomide CRBN-recruiting motif, a 4'-position attachment point that minimizes steric interference with CRBN binding , a PEG1 spacer that confers linker flexibility and modulates aqueous solubility, and a terminal primary amine reactive handle for downstream conjugation . Using unfunctionalized lenalidomide or alternative CRBN ligands (e.g., thalidomide, pomalidomide) necessitates separate linker synthesis and conjugation steps, introduces additional purification requirements, and risks altered CRBN binding affinity or ternary complex geometry due to divergent exit vectors . Furthermore, PEG linker length (PEG1 vs. PEG2 vs. PEG3) is a critical determinant of PROTAC degradation efficiency, with 1PEG and 2PEG analogs showing optimal CRBN degradation efficiency compared to longer PEG linkers [1], making the PEG1 length a non-arbitrary design choice.

Quantitative Differentiation Evidence: Lenalidomide 4'-PEG1-amine Dihydrochloride vs. Closest Comparators


PEG1 Linker Length Optimizes CRBN Degradation Efficiency vs. Longer PEG Analogs

The PEG1 linker length of Lenalidomide 4'-PEG1-amine represents a key performance-determining structural feature. In systematic SAR studies of CRBN-targeting PROTACs, analogs bearing 1PEG linkers demonstrated comparable CRBN degradation efficiency to 2PEG analogs, while longer PEG linkers (3PEG and above) exhibited significantly reduced CRBN degradation activity [1]. This non-linear relationship underscores that PEG1 is not a minimal or inferior choice but an empirically validated optimal design point that balances sufficient spacer reach with maintained degradation potency. Selection of PEG2 or PEG3 alternatives without empirical validation risks suboptimal degradation efficiency in the assembled PROTAC .

PROTAC linker SAR CRBN degradation efficiency PEG linker length optimization

4'-Position Attachment Retains CRBN Binding While Minimizing Standalone Degradation Activity

Functionalization of lenalidomide at the 4'-position with a PEG1-amine linker preserves CRBN binding capability while minimizing unintended standalone degradation activity that could confound PROTAC mechanism-of-action studies . In contrast, C5-substituted lenalidomide analogs (e.g., C5 Lenalidomide-PEG3-NH2, C5 Lenalidomide-PEG1-NH2) employ an alternative exit vector that may alter ternary complex geometry and introduce different neo-substrate degradation profiles . The 4'-position functionalization enables the conjugated PROTAC to recruit CRBN with minimal steric hindrance while the ligand remains tethered, a property validated by the compound's established use as an E3 ligase ligand in PROTAC development .

CRBN binding affinity Exit vector optimization Neo-substrate degradation

Terminal Primary Amine Enables Direct Conjugation vs. Click Chemistry-Dependent Azide Analogs

Lenalidomide 4'-PEG1-amine dihydrochloride terminates in a primary amine, enabling immediate amide bond formation with carboxyl-containing target protein ligands or heterobifunctional NHS-ester crosslinkers without intermediate activation steps . This contrasts with Lenalidomide-PEG1-azide (CAS not specified), which requires copper-catalyzed or strain-promoted click chemistry for conjugation . While click chemistry offers bioorthogonality advantages, amine-based conjugation eliminates the need for copper catalysts (which may chelate or oxidize sensitive warheads) and azide-alkyne reaction partners, reducing synthetic complexity and purification burden .

PROTAC conjugation chemistry Amine-reactive crosslinking Synthetic workflow efficiency

Dihydrochloride Salt Form Enhances Aqueous Solubility and Formulation Flexibility

Lenalidomide 4'-PEG1-amine dihydrochloride is supplied as the dihydrochloride salt, which enhances aqueous solubility and dissolution kinetics compared to the free base form . The compound is typically soluble in DMSO (e.g., 10 mM) for in vitro applications, with defined injection formulations available for in vivo studies using DMSO:Tween 80:Saline (10:5:85) mixtures . While direct solubility comparisons with free base analogs or other salt forms (e.g., hydrochloride vs. dihydrochloride) are not explicitly quantified in vendor documentation, the dihydrochloride salt formulation provides standardized handling and dissolution properties across commercial sources [1].

Compound solubility Salt form optimization In vitro assay compatibility

Commercial Availability with Verified Purity Specifications Enables Reproducible PROTAC Synthesis

Lenalidomide 4'-PEG1-amine dihydrochloride is commercially available from multiple established suppliers with verified purity specifications (≥95% by HPLC from Tocris/R&D Systems; ≥98% from InvivoChem), ensuring batch-to-batch consistency for reproducible PROTAC synthesis . In contrast, custom-synthesized 4'-PEG1-amine lenalidomide derivatives require in-house synthesis, purification, and characterization, introducing variability in yield, purity, and conjugation efficiency [1]. The ready-to-use format eliminates the need for separate lenalidomide procurement, linker functionalization, and amine deprotection steps, reducing synthetic workflow time and minimizing intermediate characterization burden.

PROTAC building block procurement Purity specifications Reproducible synthesis

Optimal Research and Industrial Application Scenarios for Lenalidomide 4'-PEG1-amine Dihydrochloride


Rapid PROTAC Library Synthesis via Amide Conjugation

The terminal primary amine enables direct amide bond formation with carboxyl-containing target protein ligands, facilitating rapid parallel synthesis of PROTAC libraries. This scenario leverages the pre-assembled ligand-PEG1-amine conjugate to eliminate separate linker synthesis steps, accelerating SAR exploration of linker length, target ligand, and E3 ligase recruitment geometry .

CRBN-Recruiting PROTAC Development Where PEG1 Linker Length Is SAR-Validated

The PEG1 linker length represents an empirically optimized design choice for CRBN degradation efficiency, as demonstrated by SAR studies showing comparable performance to 2PEG analogs with reduced neo-substrate (IKZF1) degradation relative to longer linkers. This scenario applies when the target protein-PROTAC-CRBN ternary complex geometry is predicted to benefit from a compact spacer [1].

Alternative Exit Vector Screening in Ternary Complex Optimization

The 4'-position functionalization provides a distinct exit vector geometry compared to C5-substituted lenalidomide analogs. This scenario applies when screening multiple E3 ligase ligand orientations to identify optimal ternary complex formation with a given target protein, as subtle alterations in exit vector trajectory can dramatically affect degradation efficiency .

In Vitro and In Vivo PROTAC Evaluation with Defined Formulation Protocols

The dihydrochloride salt form enables reproducible stock solution preparation (10 mM in DMSO) and defined in vivo injection formulations (e.g., DMSO:Tween 80:Saline 10:5:85). This scenario supports consistent dosing across in vitro cell-based degradation assays and in vivo pharmacokinetic/efficacy studies of PROTAC candidates .

Quote Request

Request a Quote for Lenalidomide 4'-PEG1-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.